
Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidin-4-one derivatives, including methods that could be applicable to similar compounds, involves nucleophilic substitution reactions and has been shown to have potential antiproliferative activity against human cancer cell lines (L. Mallesha et al., 2012).
Molecular Structure Analysis
Detailed characterizations of newly synthesized compounds through spectral studies, including H-1-NMR, FTIR, and elemental analysis, have been performed to confirm the structure of pyrimidin-4-one sulfonamide and carboxamide derivatives (B. Krishnamurthy et al., 2011).
Chemical Reactions and Properties
Research on pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine includes reactions with thiophene-2-carboxaldehyde, malononitrile, urea, and guanidine hydrochloride, leading to various derivatives with analgesic and antiparkinsonian activities (A. Amr et al., 2008).
Physical Properties Analysis
Although not directly related to the compound , studies on related chemical entities often involve analysis of solubility, crystallinity, and stability, which are crucial for understanding the physical properties of potential therapeutic agents.
Chemical Properties Analysis
The antimicrobial activity of novel piperazin-1-yl triazine derivatives highlights the importance of understanding the chemical properties, including reactivity and biological interactions, of such compounds (N. Desai et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents : The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating morpholine, piperidine, or piperazine moieties, has been explored. Some compounds demonstrated promising in vitro and in vivo antihypertensive activity, highlighting the potential therapeutic applications of structurally related compounds in hypertension management (S. M. Bayomi et al., 1999).
Antioxidant Activity : Research into the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives indicates significant activity compared to ascorbic acid, suggesting potential applications in oxidative stress-related conditions (R. Zaki et al., 2017).
Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase (GK) activators. One compound in particular demonstrated dual-acting hypoglycemic effects by activating both GK and PPARγ, showing efficacy in lowering glucose levels in normal mice after oral glucose loading (Huihui Song et al., 2011).
Anti-Inflammatory and Analgesic Agents : The synthesis of new compounds derived from visnaginone and khellinone has been reported, with some showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings underscore the potential for developing new therapeutic agents based on the chemical structure of related compounds (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activities : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, with some compounds showing promising activity against Mycobacterium tuberculosis. This suggests potential applications in the development of new antituberculosis therapies (V. U. Jeankumar et al., 2013).
Wirkmechanismus
Target of Action
Compounds with pyrrolidine and pyrimidine structures have been found to interact with a variety of targets. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrolidine derivatives are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-2-25-17(24)22-9-7-21(8-10-22)16(23)12-26-15-11-14(18-13-19-15)20-5-3-4-6-20/h11,13H,2-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUTKVLOBYJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
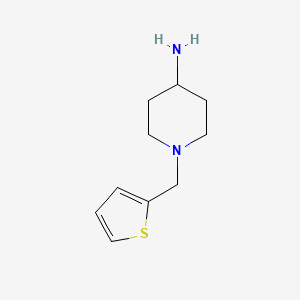

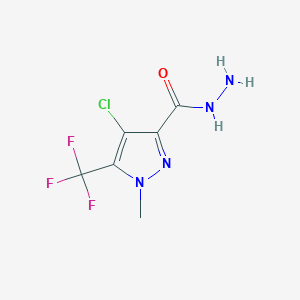
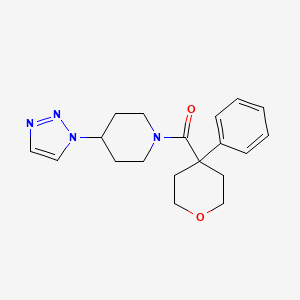
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
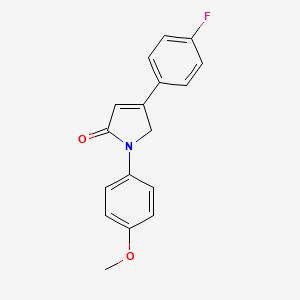
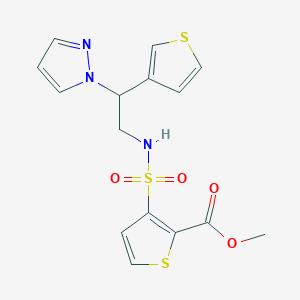
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
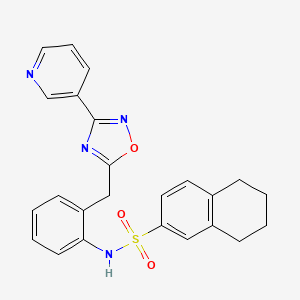
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)